![molecular formula C17H18ClN3O B2712160 N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide CAS No. 549544-51-6](/img/structure/B2712160.png)
N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide” is a compound that likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also likely contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2), and is also common in many drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic methods .Scientific Research Applications
Antimycobacterial Activity Research into N-phenylpyrazine-2-carboxamides has uncovered compounds with significant in vitro activity against Mycobacterium tuberculosis. A study synthesizing thirty 5-chloro-N-phenylpyrazine-2-carboxamides with various phenyl ring substituents demonstrated most compounds' MIC values ranged between 1.56-6.25 µg/mL against M. tuberculosis H37Rv. This indicates a broad antimycobacterial potential for these compounds, highlighting their relevance in treating tuberculosis (Zítko et al., 2013).
Androgen Receptor Antagonism A series of N-arylpiperazine-1-carboxamide derivatives has been identified as potent androgen receptor (AR) antagonists, with potential applications in treating prostate cancer. Among these, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide exhibited strong AR antagonistic activity, comparable to or exceeding that of existing antiandrogens. This suggests its utility as a novel therapeutic agent for prostate cancer management (Kinoyama et al., 2005).
Pesticide and Herbicide Detection The development of biosensors incorporating N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide derivatives could offer a novel approach to detecting environmental pollutants like cyanide, chlorophenols, atrazine, and carbamate pesticides. These biosensors, which function by inhibiting the activity of enzymes such as tyrosinase, have been shown to detect these substances at low concentrations, demonstrating potential applications in environmental monitoring and safety assessments (Besombes et al., 1995).
Mechanism of Action
Target of Action
N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with multiple receptors, which is a common characteristic of bioactive aromatic compounds .
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Given its potential biological activity, it can be hypothesized that it may have a significant impact on cellular processes .
Action Environment
It’s important to note that environmental factors can significantly impact the action of a compound .
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZVMASYWVHKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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